molecular formula C17H17NO B1528842 5-Benzyl-4-phenylpyrrolidin-2-one CAS No. 1492567-03-9

5-Benzyl-4-phenylpyrrolidin-2-one

Cat. No.: B1528842
CAS No.: 1492567-03-9
M. Wt: 251.32 g/mol
InChI Key: ZNVNYYURYXRQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-4-phenylpyrrolidin-2-one is a high-purity, solid chemical compound provided for research and development purposes. This 4,5-disubstituted pyrrolidin-2-one scaffold is of significant interest in medicinal chemistry due to its structural similarity to privileged pharmacophores found in biologically active molecules. Recent patent literature indicates that this specific compound and its structural analogs have been investigated for their potential as anti-human immunodeficiency virus (HIV) agents, acting as inhibitors of RNA-directed DNA polymerase . The pyrrolidin-2-one core is a key structural motif in nootropic agents and is extensively studied in neuroscience research . Furthermore, the N-benzylpyrrolidine moiety is a recognized pharmacophore in the design of multitarget-directed ligands for complex neurodegenerative disorders, such as Alzheimer's disease, with potential applications as cholinesterase and beta-secretase (BACE-1) inhibitors . The compound serves as a versatile building block in organic synthesis, enabling the exploration of three-dimensional chemical space for novel drug discovery. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

5-benzyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVNYYURYXRQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Synthetic Strategies for 5 Benzyl 4 Phenylpyrrolidin 2 One

Foundational Synthetic Routes to the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold is a five-membered ring containing an amide bond. Its synthesis is well-established, with cyclization reactions and multicomponent strategies being the most common approaches.

Cyclization Reactions for γ-Lactam Formation

The formation of the γ-lactam ring is frequently achieved through intramolecular cyclization of a linear precursor. This typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivative within the same molecule. wikipedia.org The efficiency of this lactamization is often highest for the formation of five-membered γ-lactams. wikipedia.org

Several methods exist for inducing cyclization:

Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of an oxime to form an amide. Cyclic oximes can thus be converted to lactams. wikipedia.org

Schmidt Reaction: Cyclic ketones can react with hydrazoic acid to yield lactams. wikipedia.org

Cyclization of Amino Acids: The most direct method involves the intramolecular condensation of γ-amino acids. wikipedia.org

Intramolecular Nucleophilic Substitution: A linear molecule containing a good leaving group and a nucleophilic amine can cyclize to form the lactam ring. wikipedia.org

Iodolactamization: This method utilizes an iodine-mediated cyclization of an unsaturated amide. wikipedia.org

Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile can be used to construct the cyclic framework, which can then be converted to a γ-lactam. wikipedia.org

A stereoselective and enantiodivergent cyclization strategy for constructing γ-lactams has been described, utilizing chiral malonic esters. The cyclization proceeds with the selective displacement of a substituted benzyl (B1604629) alcohol, and a Hammett study indicated that the reaction is under electronic control. acs.org

Multicomponent Reaction Approaches to Pyrrolidinone Derivatives

Multicomponent reactions (MCRs) offer an efficient alternative to traditional multi-step syntheses by combining three or more reactants in a single pot to form a complex product. tandfonline.comrsc.org This approach is highly atom- and step-economical, often leading to reduced solvent consumption and waste generation. tandfonline.com

Several MCRs have been developed for the synthesis of pyrrolidine (B122466) derivatives. tandfonline.com These reactions often proceed through the formation of key intermediates like azomethine ylides, which then undergo cycloaddition reactions. tandfonline.com For instance, the [3+2] cycloaddition of an azomethine ylide with an alkene is a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters. chemrxiv.org

A one-pot, three-component reaction involving an aldehyde, an amino acid ester, and a chalcone (B49325) can yield pyrrolidine-2-carboxylates. tandfonline.com The reaction sequence involves the initial formation of a Schiff base, followed by a Michael addition. tandfonline.com

Advanced Methodologies for the Preparation of 5-Benzyl-4-phenylpyrrolidin-2-one

Building upon the foundational routes, more advanced and specific methods are required to introduce the desired benzyl and phenyl substituents at the 5- and 4-positions of the pyrrolidin-2-one ring, respectively.

Convergent and Divergent Synthetic Pathways to the Target Compound

A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then combined in the final steps. For 5-benzyl-4-phenylpyrrolidin-2-one, this could involve synthesizing a 4-phenyl substituted precursor and a benzyl-containing fragment, followed by their coupling and subsequent cyclization.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. In this context, a pre-formed pyrrolidin-2-one ring could be functionalized at the 4- and 5-positions. For example, a method for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines like anilines or benzylamines has been developed. nih.govmdpi.com This process involves the Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618), followed by in situ lactamization and dealkoxycarbonylation. nih.govmdpi.com

One specific synthesis of 4-phenylpyrrolidin-2-one starts from benzyl cyanide and ethyl bromoacetate (B1195939) to form ethyl 3-cyano-3-phenylpropanoate. google.com This intermediate is then reduced and cyclized to yield 4-phenylpyrrolidin-2-one. google.com Another approach involves an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone (B1345705) with O-(diphenylphosphinyl)hydroxylamine to produce 4-phenylpyrrolidin-2-one. orgsyn.org

Catalytic Synthesis Approaches

Catalysis, particularly using transition metals, offers powerful and selective methods for the synthesis of γ-lactams. rsc.org These methods often proceed under mild conditions and allow for a high degree of functional group tolerance. rsc.org

Palladium Catalysis: Palladium catalysts are widely used in the synthesis of γ-lactams. acs.org One approach involves the intramolecular allylation of amino acid-derived allylic carbonates, leading to stereoselective formation of γ-lactams. nih.govrsc.org Another strategy is the palladium-catalyzed oxidative tandem process of enallenols, which can chemodivergently and diastereoselectively produce γ-lactones and γ-lactams. scilit.com Furthermore, palladium-catalyzed intramolecular C(sp³)-H amination of amino acid-derived amides provides a direct route to γ-lactams. nih.gov

Catalyst/ReagentSubstrateProductKey Features
Palladium CatalystAmino acid-derived allylic carbonates3-(tolylsulfonyl)-4,5-cis-disubstituted γ-lactamsDiastereoselective intramolecular allylation. nih.govrsc.org
Palladium CatalystEnallenolsγ-Lactones and γ-lactamsChemodivergent and diastereoselective oxidative tandem process. scilit.com
Pd(II) Catalyst with 2-pyridone ligandAmino acid derived native amidesγ-Lactams, isoindolinones, 2-imidazolidinonesγ-C(sp³)-H lactamization. nih.gov

Iridium Catalysis: Iridium catalysts have been employed for the reductive generation of azomethine ylides from amides and lactams. chemrxiv.orgnih.govnih.govchemrxiv.org These ylides can then undergo [3+2] dipolar cycloaddition reactions with alkenes to form functionalized pyrrolidines with high regio- and diastereoselectivity. chemrxiv.orgnih.govnih.govchemrxiv.org This method provides access to structurally complex pyrrolidine architectures under mild conditions. chemrxiv.orgnih.govnih.govchemrxiv.org

Catalyst/ReagentSubstrateIntermediateProductKey Features
Vaska's complex [IrCl(CO)(PPh₃)₂] and TMDSAmides and lactamsAzomethine ylidesFunctionalized pyrrolidinesReductive generation of stabilized and unstabilized ylides for [3+2] cycloaddition. chemrxiv.orgnih.govnih.govchemrxiv.org

Nickel Catalysis: Nickel-catalyzed reactions have also emerged as a valuable tool for γ-lactam synthesis. A dual photoredox/nickel-catalyzed three-component reaction has been reported for the synthesis of multisubstituted γ-lactams. acs.org Nickel(0) catalysts can effect the intramolecular carbonylative cycloaddition of yne-imines with carbon monoxide to produce polycyclic α,β-unsaturated γ-lactams. thieme-connect.com Additionally, nickel-catalyzed enantioselective synthesis of α-alkylated γ-lactams has been achieved using a chiral Quinim ligand. acs.org

Catalyst/ReagentReaction TypeSubstratesProductKey Features
Dual Photoredox/Nickel CatalystThree-component alkylacylationAcyl chlorides and alkyltrimethylgermaneMultisubstituted γ-lactamsRedox-neutral dicarbofunctionalization of α,β-unsaturated γ-butyrolactam. acs.org
Ni(CO)₃PCy₃Intramolecular carbonylative cycloaddition1,5-Yne-imines and COPolycyclic α,β-unsaturated γ-lactams100% atom efficiency. thieme-connect.com
Ni(cod)₂ with Quinim ligandReductive cyclizationMonosubstituted alkenesChiral α-alkylated γ-lactamsEnantioselective synthesis. acs.org
Organocatalytic and Biocatalytic Strategies (e.g., Enzyme-Mediated Transformations, ω-Transaminases)

The synthesis of substituted pyrrolidinones, including the 5-benzyl-4-phenyl variant, has been significantly advanced by the application of organocatalytic and biocatalytic methods. These approaches offer high selectivity and operate under mild conditions, representing a green alternative to traditional metal-catalyzed reactions. almacgroup.com

Biocatalytic strategies prominently feature the use of enzymes to achieve high enantio- and stereoselectivity. ω-Transaminases (ω-TAs) are particularly valuable for the production of chiral amines, which are crucial building blocks for pharmaceuticals. almacgroup.comacs.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor, such as L-alanine or isopropylamine, to a prochiral ketone. acs.orgmdpi.com This process can be applied in two main ways: the kinetic resolution of a racemic amine mixture, which can theoretically yield up to 50% of the desired isomer, or the more efficient asymmetric synthesis from a prochiral ketone, which can achieve a theoretical yield of up to 100%. almacgroup.commdpi.com By selecting either an (R)- or (S)-selective ω-transaminase, chemists can access both enantiomers of a target amine with high enantiomeric excess (>95% ee), a feat that has been demonstrated for various bulky substituents. acs.org This methodology has been successfully used to synthesize a range of chiral amines and γ-amino acids, which are direct precursors to γ-lactams. acs.orgnih.gov

Organocatalysis , the use of small, metal-free organic molecules to catalyze reactions, provides another powerful avenue for pyrrolidinone synthesis. nih.govrsc.org Chiral pyrrolidine-based structures are themselves frequently employed as organocatalysts, and their structures have been extensively modified to optimize catalytic efficiency and selectivity for a variety of transformations. nih.gov For the construction of the pyrrolidinone core, N-heterocyclic carbenes (NHCs) have been used to catalyze radical tandem cyclization/coupling reactions, yielding highly functionalized 2-pyrrolidinones in up to 94% yield under transition-metal-free conditions. rsc.org These methods showcase broad substrate scope and excellent functional group compatibility. rsc.org

Exploitation of Donor-Acceptor Cyclopropanes as Precursors

A highly effective and straightforward strategy for synthesizing 1,5-substituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes as key precursors. nih.govnih.gov This method relies on a Lewis acid-catalyzed reaction where the DA cyclopropane acts as a 1,4-C,C-dielectrophile, reacting with a primary amine (such as aniline (B41778) or benzylamine) which serves as a 1,1-dinucleophile. nih.govnih.govmdpi.com

The reaction proceeds through a multi-step, one-pot sequence:

Lewis Acid-Catalyzed Ring Opening : The process is initiated by a Lewis acid, such as Ni(ClO₄)₂·6H₂O or Y(OTf)₃, which catalyzes the nucleophilic attack of the primary amine on the cyclopropane ring. mdpi.com This leads to the opening of the three-membered ring and the formation of a γ-amino ester intermediate. nih.govmdpi.com

In Situ Lactamization : The newly formed γ-amino ester undergoes a subsequent intramolecular cyclization, or lactamization, to form the stable five-membered pyrrolidin-2-one ring. nih.govmdpi.com

Dealkoxycarbonylation : The resulting pyrrolidinone often contains an ester group at the C3 position, a remnant of the acceptor group on the cyclopropane precursor. This group can be removed via alkaline saponification followed by thermolysis to yield the final, simplified 1,5-disubstituted pyrrolidin-2-one. mdpi.com

This transformation has a broad scope, accommodating a wide variety of substituted anilines, benzylamines, and other primary amines, as well as DA cyclopropanes with diverse donor and acceptor groups. nih.govnih.gov Notably, when using anilines as nucleophiles, the reaction occurs exclusively at the nitrogen atom, with no competing Friedel-Crafts alkylation of the electron-rich aromatic ring observed. mdpi.com The efficiency of this one-pot process has been demonstrated on a gram scale, affording high yields and making it a practical approach for accessing these valuable heterocyclic structures. nih.govmdpi.com

Table 1: Representative Reaction Components for Pyrrolidin-2-one Synthesis from DA Cyclopropanes Data sourced from studies on related 1,5-substituted pyrrolidin-2-ones.

Precursor 1 (DA Cyclopropane)Precursor 2 (Amine)Lewis Acid CatalystSolvent SystemYieldReference
Dimethyl 2-(3,4,5-trimethoxyphenyl)cyclopropane-1,1-dicarboxylate2-FluoroanilineNi(ClO₄)₂·6H₂ODCE, Toluene (B28343)79% (scaled-up) nih.gov, mdpi.com
Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate4-NitroanilineNi(ClO₄)₂·6H₂ODCE43% nih.gov
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateCyclobutylamineY(OTf)₃DCE, Toluene69% nih.gov

Optimization Parameters in Synthesis (e.g., Reaction Conditions, Yield Enhancement, Purity Control)

The successful synthesis of 5-benzyl-4-phenylpyrrolidin-2-one hinges on the careful optimization of multiple parameters to maximize yield and ensure high purity.

Reaction Conditions are paramount and require systematic screening.

Catalyst and Solvent : In the DA cyclopropane route, Lewis acids like Ni(ClO₄)₂·6H₂O and Y(OTf)₃ are effective catalysts, while solvents such as dichloroethane (DCE) and toluene are commonly used. mdpi.com The choice of catalyst, its loading, and the reaction medium are often the first factors to be optimized. acs.org

Temperature and Time : Reaction kinetics are highly dependent on temperature and duration. The DA cyclopropane method, for instance, may involve an initial phase at room temperature followed by reflux to drive the lactamization and dealkoxycarbonylation steps. mdpi.com Optimizing these parameters is crucial for preventing the formation of impurities and maximizing product throughput. acs.org

Yield Enhancement can be achieved through several strategies.

Substrate Electronics : The electronic properties of the starting materials can significantly influence reactivity. For example, in some tandem sequences, electron-rich anilines may afford higher yields compared to electron-poor ones. nih.gov

Process Optimization : Methodologies such as "one-factor-at-a-time" (OFAT) or the more comprehensive Design of Experiments (DoE) can be employed for efficient optimization of multiple variables simultaneously, leading to significantly improved yields. acs.org

Scalability : Demonstrating that a reaction can be scaled up from milligram to multigram quantities while maintaining a high yield is a key indicator of a robust and practical synthetic method. nih.govmdpi.com

Purity Control is essential for isolating the desired product.

Chromatography : The most common method for purifying the final product is column chromatography on silica (B1680970) gel. nih.govmdpi.com

Control of Side Reactions : Understanding and suppressing potential side reactions is critical. For instance, the exclusive N-alkylation of anilines in the DA cyclopropane route prevents the formation of hard-to-separate isomers. mdpi.com

Intermediate Stability : The stability of reaction intermediates can profoundly impact the purity of the final product. Succinimide (B58015) intermediates, which can arise from aspartic acid or asparagine derivatives, are known to be labile and can hydrolyze to a mixture of aspartate and iso-aspartate products, particularly at neutral to basic pH. nih.govfrontiersin.org Therefore, maintaining acidic conditions (pH < 6) during certain reaction steps and workup procedures is often necessary to stabilize these intermediates and prevent the formation of impurities. nih.govfrontiersin.orgorgsyn.org Final products are often washed with cold solvents like ethanol (B145695) to remove residual impurities before final isolation. orgsyn.org

Preparation of Key Precursor Compounds and Intermediates for 5-Benzyl-4-phenylpyrrolidin-2-one Synthesis

The construction of the target molecule relies on the availability of specific, often functionalized, precursor compounds and intermediates.

Donor-Acceptor (DA) Cyclopropanes : For the synthetic route described in section 2.2.3, a key precursor is a DA cyclopropane. These are typically 2-aryl- or 2-alkenylcyclopropane-1,1-diesters. nih.govmdpi.com To synthesize 5-benzyl-4-phenylpyrrolidin-2-one, a dimethyl 2-phenylcyclopropane-1,1-dicarboxylate would be required to provide the C4-phenyl moiety and the core carbon backbone. The 5-benzyl group would be introduced from the corresponding amine, benzylamine.

Substituted Succinimide Intermediates : The succinimide core is another fundamental building block. Succinimide itself can be prepared by heating succinic acid with an ammonia (B1221849) solution, which first forms ammonium (B1175870) succinate, followed by distillation to drive the cyclization and dehydration. youtube.com Functionalized succinimides are also critical. A succinimide intermediate is notably formed during the non-enzymatic deamidation of asparagine residues in proteins. nih.govfrontiersin.org This chemical transformation highlights a potential synthetic pathway starting from readily available amino acid derivatives like aspartic acid. However, the stability of the succinimide ring is a significant consideration, as it is prone to hydrolysis. nih.gov Its formation and use as an intermediate often require careful pH control, typically under acidic conditions, to prevent premature ring opening. frontiersin.orgnih.gov

Chiral Precursors : To achieve an enantiomerically pure final product, the synthesis often begins with a chiral starting material.

L-Phenylalanine : This naturally occurring and inexpensive amino acid is an ideal chiral precursor for introducing the 5-benzyl group with a defined (S)-stereochemistry. Its utility has been demonstrated in the synthesis of the related compound (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine methyl ester hydrochloride. tdl.orgnih.gov

Pyroglutamic Acid : As a derivative of glutamic acid, pyroglutamic acid is another valuable chiral synthon. It can be selectively reduced to form pyroglutaminols. For example, N-benzyl-5(S)-pyroglutaminol has been used as a starting point to synthesize a variety of enantiomerically pure N-benzyl-5-substituted pyrrolidin-2-ones via methods like the Mitsunobu reaction. researchgate.net

Stereochemical Control in the Synthesis of 5 Benzyl 4 Phenylpyrrolidin 2 One

Analysis of Stereogenic Centers and Potential Stereoisomers of 5-Benzyl-4-phenylpyrrolidin-2-one

The molecular structure of 5-benzyl-4-phenylpyrrolidin-2-one contains two stereogenic centers, which are carbon atoms bonded to four different groups. youtube.com The number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of stereogenic centers. youtube.com Therefore, for 5-benzyl-4-phenylpyrrolidin-2-one, there are 2² = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The pairs are diastereomers of each other. The four stereoisomers are:

(4R,5R)-5-benzyl-4-phenylpyrrolidin-2-one

(4S,5S)-5-benzyl-4-phenylpyrrolidin-2-one

(4R,5S)-5-benzyl-4-phenylpyrrolidin-2-one

(4S,5R)-5-benzyl-4-phenylpyrrolidin-2-one

The (4R,5R) and (4S,5S) isomers are enantiomers, as are the (4R,5S) and (4S,5R) isomers. The relationship between the (4R,5R) and (4R,5S) isomers (or any other combination of one from each enantiomeric pair) is diastereomeric.

Diastereoselective Synthetic Routes to Pyrrolidin-2-ones

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of pyrrolidin-2-one synthesis, this can be achieved through various methods, including substrate-controlled and reagent-controlled approaches.

One common strategy involves the [3+2] cycloaddition of donor-acceptor cyclopropanes with isocyanates. nih.gov This method directly yields pyrrolidin-2-ones, though the resulting products often contain two acceptor substituents at the C(3) position that may require subsequent removal. nih.gov Another approach involves the ring-opening of donor-acceptor cyclopropanes with N-nucleophiles, such as an azide (B81097) ion, followed by cyclization to form the desired γ-lactam core. nih.gov

Furthermore, the synthesis of 1,5-disubstituted pyrrolidin-2-ones can be accomplished from donor-acceptor cyclopropanes and primary amines like anilines and benzylamines. nih.gov This process, catalyzed by a Lewis acid, involves the opening of the cyclopropane (B1198618) ring by the amine to form a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation to yield the final product. nih.gov The choice of starting materials and reaction conditions can influence the diastereoselectivity of these transformations.

Enantioselective Synthesis of 5-Benzyl-4-phenylpyrrolidin-2-one

Achieving high enantiomeric purity in the synthesis of 5-benzyl-4-phenylpyrrolidin-2-one requires the use of enantioselective methods. These strategies aim to produce one enantiomer in excess over the other.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.orgnih.gov After the desired stereochemical outcome is achieved, the auxiliary is removed. For the synthesis of chiral pyrrolidines, N-propionylated pyrrolidine (B122466) derivatives have been utilized as chiral auxiliaries in stereoselective aldol (B89426) reactions. rsc.org The stereoselectivity of these reactions can be influenced by factors such as temperature, solvent, and the choice and amount of chelating agents. rsc.org For instance, certain titanium additives can induce either syn- or anti-selectivity in the aldol adducts formed. rsc.org The subsequent removal of the auxiliary, often via acidic hydrolysis, yields the desired enantiomerically enriched product, although this step can sometimes lead to epimerization and reduced yields. rsc.org

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. google.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. rsc.orgnih.gov Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and high enantioselectivities (up to >99% ee). rsc.org

Biocatalysis, using enzymes as catalysts, offers another mild and highly selective method for preparing enantiopure pyrrolidines. rsc.orgnih.gov Transaminases, for example, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, affording high analytical yields and enantiomeric excesses. nih.gov These enzymatic methods can provide access to both enantiomers of the target molecule by selecting the appropriate enzyme. nih.gov

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu

DKR has been successfully applied to the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one. researchgate.net In one approach, an enzymatic enantioselective amination reaction catalyzed by ω-transaminases is employed. researchgate.net The process involves the transformation of an initially formed amine to a secondary product, and careful optimization of reaction conditions such as co-solvent and pH can enhance the enantioselectivity. researchgate.net

Another DKR strategy involves the use of a chiral diamine ligand in the lithiation/substitution of N-Boc-pyrrolidines. rsc.org Transmetalation of a stannane (B1208499) with n-butyllithium in the presence of a chiral ligand, followed by the addition of an electrophile, can produce 2-substituted pyrrolidines with good enantioselectivity. rsc.org The use of the opposite enantiomer of the chiral ligand can provide access to the other enantiomer of the product. rsc.org

StrategyKey FeaturesExample Application
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct stereochemistry. rsc.orgUse of N-propionylated pyrrolidine derivatives in aldol reactions. rsc.org
Asymmetric Catalysis Use of a substoichiometric amount of a chiral catalyst. google.comEnantioselective Michael addition using chiral pyrrolidine organocatalysts. rsc.org
Dynamic Kinetic Resolution Combination of kinetic resolution and in situ racemization for theoretical 100% yield of one enantiomer. wikipedia.orgTransaminase-catalyzed DKR of racemic aldehydes to form 4-phenylpyrrolidinone. researchgate.net

Methodologies for Stereochemical Assignment and Enantiomeric Purity Determination

The determination of the absolute configuration and enantiomeric purity of the synthesized 5-benzyl-4-phenylpyrrolidin-2-one is crucial.

Stereochemical Assignment: Single-crystal X-ray crystallography is an unambiguous method for determining the absolute configuration of a crystalline compound. nih.gov For non-crystalline compounds or when suitable crystals cannot be obtained, spectroscopic methods in conjunction with chiral derivatizing agents or chiral solvating agents can be used. libretexts.orglibretexts.org For instance, the formation of diastereomers by reacting the enantiomeric mixture with a chiral reagent allows for the use of NMR spectroscopy to distinguish between the resulting diastereomers and, by extension, the original enantiomers. libretexts.org The stereochemistry of double bonds in related structures has been determined using ³J (vicinal ¹H and ¹³C) coupling constants from ¹H-coupled ¹³C NMR spectra. nih.gov

Enantiomeric Purity Determination: Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the excess of one enantiomer over the other. thieme-connect.de It can be determined by several methods:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification. libretexts.org

NMR Spectroscopy with Chiral Solvating or Shift Reagents: In a chiral environment, the NMR spectra of enantiomers can become distinct. libretexts.orglibretexts.org Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts. libretexts.org Chiral lanthanide shift reagents can also be used to induce separation of NMR signals for enantiomers. libretexts.org

Derivatization to Diastereomers: Reaction with an enantiomerically pure chiral derivatizing agent converts the enantiomers into diastereomers, which have different physical and spectroscopic properties and can be quantified by standard chromatographic or spectroscopic methods like NMR. libretexts.org It is essential that this derivatization reaction proceeds to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio. thieme-connect.de

Chemical Transformations and Derivatization of 5 Benzyl 4 Phenylpyrrolidin 2 One

Reactivity of the Lactam Carbonyl Moiety in 5-Benzyl-4-phenylpyrrolidin-2-one

The lactam carbonyl group in 5-Benzyl-4-phenylpyrrolidin-2-one is a key site for chemical transformations. Its reactivity is primarily centered around nucleophilic additions and reductions.

The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This can lead to ring-opening reactions or the formation of tetrahedral intermediates. The outcomes of these reactions are influenced by the nature of the nucleophile and the reaction conditions. For instance, strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydride donors can add to the carbonyl group. masterorganicchemistry.com Softer, reversible nucleophiles can also react, often leading to equilibria that can be driven to the product side. masterorganicchemistry.com

Reduction of the lactam carbonyl to an amine can be achieved using potent reducing agents. A common method for the reduction of amides and lactams is the use of titanium-based reagents, such as the TiCl₄/Mg system. This reagent can effectively reduce the carbonyl group to a methylene (B1212753) group, transforming the pyrrolidinone into the corresponding pyrrolidine (B122466).

Table 1: Potential Reduction Reactions of the Lactam Carbonyl

Reagent SystemProductNotes
TiCl₄ / Mg in THF5-Benzyl-4-phenylpyrrolidineThis method is effective for the reduction of amides and lactams. The reaction typically proceeds at room temperature after initial complex formation in an ice bath.

Functionalization at the Pyrrolidinone Ring Positions

The pyrrolidinone ring of 5-Benzyl-4-phenylpyrrolidin-2-one possesses several sites amenable to functionalization, including the nitrogen atom and the carbon skeleton.

Regioselective Alkylation and Acylation Reactions on the Nitrogen Atom and Carbon Skeleton

The nitrogen atom of the lactam is a primary site for alkylation and acylation. Deprotonation of the N-H bond with a suitable base generates a nucleophilic amide anion that can readily react with various electrophiles.

N-Alkylation and N-Acylation:

The alkylation of the nitrogen atom can be achieved using alkyl halides in the presence of a base. This reaction introduces a substituent at the N-1 position of the pyrrolidinone ring. Similarly, acylation with acyl chlorides or anhydrides under basic conditions yields N-acyl derivatives.

While specific examples for 5-Benzyl-4-phenylpyrrolidin-2-one are not extensively documented in readily available literature, the general principles of N-alkylation and N-acylation of lactams are well-established. For instance, the alkylation of related 1-hydroxyimidazoles with benzyl (B1604629) halides proceeds selectively at the oxygen or nitrogen atom depending on the reaction conditions. youtube.com

C-Alkylation:

Alkylation at the carbon skeleton, specifically at the C-3 or C-5 positions, typically requires the formation of an enolate or a related nucleophilic species. This can be achieved by using a strong base to deprotonate the α-carbon to the carbonyl group (C-3) or the carbon bearing the benzyl group (C-5). The resulting enolate can then react with an alkyl halide. The regioselectivity of this reaction (C-3 vs. C-5) would depend on the reaction conditions, including the choice of base, solvent, and temperature, as well as the relative acidity of the protons at these positions.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated pyrrolidinone ring is generally not feasible under standard conditions. However, transformations involving the existing functional groups can lead to products that appear to be the result of substitution. For instance, the introduction of a leaving group at one of the ring positions, followed by nucleophilic displacement, could be a potential strategy, although not directly reported for this specific molecule.

Transformations Involving the Benzyl and Phenyl Substituents

The benzyl and phenyl groups attached to the pyrrolidinone core provide additional avenues for chemical modification, including reactions on the aromatic rings and at the benzylic position.

Reactions on the Aromatic Rings (e.g., Ortho-Functionalization)

Electrophilic aromatic substitution (EAS) reactions on the phenyl and benzyl rings are possible, with the regioselectivity being directed by the existing substituents. masterorganicchemistry.com The alkyl group of the pyrrolidinone ring would act as an ortho-, para-director.

Ortho-Functionalization:

Directed ortho-metalation (DoM) is a powerful strategy for the selective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). uwindsor.cawikipedia.org While the lactam nitrogen itself is part of the core ring, the carbonyl oxygen could potentially act as a directing group for lithiation on the C-4 phenyl ring. This would involve the use of a strong organolithium base to deprotonate the ortho-position of the phenyl ring, followed by quenching with an electrophile. uwindsor.cawikipedia.org

Reactivity at the Benzylic Position

The benzylic position (the CH₂ group of the benzyl substituent) is particularly reactive due to the stability of the resulting benzylic radical, cation, or anion. chemistrysteps.com

Benzylic Bromination:

A common reaction at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. chemistrysteps.comwikipedia.org This reaction selectively introduces a bromine atom at the benzylic carbon. chemistrysteps.comwikipedia.orglibretexts.org

Benzylic Oxidation:

The benzylic carbon can be oxidized to a carbonyl group or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.commasterorganicchemistry.comyoutube.com Milder oxidizing agents can be used to obtain the corresponding ketone. organic-chemistry.org

Table 2: Potential Reactions at the Benzylic Position

Reaction TypeReagent(s)ProductNotes
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, light)5-(Bromobenzyl)-4-phenylpyrrolidin-2-oneThis is a selective radical substitution reaction. chemistrysteps.comwikipedia.org
Benzylic OxidationPotassium permanganate (KMnO₄), heat4-Phenyl-5-oxo-pyrrolidine-2-carboxylic acidThis reaction typically cleaves the entire alkyl chain down to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com

Ring-Opening and Rearrangement Reactions of the Pyrrolidin-2-one Core

The most fundamental reaction of the pyrrolidin-2-one core is its ring-opening through the cleavage of the amide bond. This transformation is of significant interest as it provides access to valuable γ-amino acid derivatives, which are important in medicinal chemistry. In addition to ring-opening, the possibility of rearrangement reactions, which would alter the core structure of the molecule, can be considered based on general principles of heterocyclic chemistry.

Ring-Opening Reactions

The primary ring-opening reaction for lactams, including 5-benzyl-4-phenylpyrrolidin-2-one, is hydrolysis. This process can be catalyzed by either acid or base and results in the formation of the corresponding γ-amino acid. In this specific case, hydrolysis would yield 4-amino-3-phenyl-5-phenylpentanoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the lactam is cleaved. The reaction typically requires heating to proceed at a reasonable rate. The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. orgoreview.comwikipedia.org

Base-Catalyzed Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solvent also facilitates the hydrolysis of the lactam. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting amino group during workup to yield the γ-amino acid. wikipedia.org

The general scheme for the hydrolysis of 5-benzyl-4-phenylpyrrolidin-2-one is presented below:

Table 1: General Hydrolysis of 5-Benzyl-4-phenylpyrrolidin-2-one

ReactantConditionsProduct
5-Benzyl-4-phenylpyrrolidin-2-one1. H₃O⁺, Δ 2. NaOH, H₂O, Δ; then H₃O⁺ workup4-Amino-3-phenyl-5-phenylpentanoic acid

Rearrangement Reactions

While specific rearrangement reactions starting from 5-benzyl-4-phenylpyrrolidin-2-one are not extensively documented in the literature, the potential for such transformations can be considered. For instance, thermal or photochemical conditions can sometimes induce rearrangements in heterocyclic systems. rsc.orgdocumentsdelivered.combaranlab.org For example, the photo-Fries rearrangement has been reported for N-phenyl-2-pyrrolidone, suggesting that aryl-substituted lactams can undergo rearrangements under photochemical conditions. documentsdelivered.com However, without experimental data, any proposed rearrangement for 5-benzyl-4-phenylpyrrolidin-2-one remains speculative.

It is also important to distinguish between reactions of lactams and reactions that form lactams. For example, the Beckmann and Schmidt rearrangements are powerful methods for synthesizing lactams from cyclic ketones, but they are not typically reactions that a pre-formed lactam would undergo. orgoreview.compublish.csiro.auchemistnotes.comlibretexts.org

Mechanistic Investigations of Key Transformations Involving 5-Benzyl-4-phenylpyrrolidin-2-one

Due to the limited specific research on 5-benzyl-4-phenylpyrrolidin-2-one, this section will focus on the well-established mechanisms for the most fundamental transformation of the pyrrolidin-2-one ring: hydrolysis. The mechanisms for both acid- and base-catalyzed hydrolysis of lactams are well-understood and directly applicable to this molecule. orgoreview.comwikipedia.org

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of 5-benzyl-4-phenylpyrrolidin-2-one proceeds through a nucleophilic acyl substitution mechanism, generally classified as an AAC2 type mechanism.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge is resonance-stabilized.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the ring. This converts the amino group into a better leaving group (an amine).

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the cleavage of the C-N bond of the ring. This step is facilitated by the departure of the now protonated amino group.

Deprotonation: The final step involves the deprotonation of the carbonyl group to yield the final product, 4-amino-3-phenyl-5-phenylpentanoic acid, as its ammonium (B1175870) salt.

Mechanism of Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis also occurs via a nucleophilic acyl substitution mechanism, but is initiated by a different nucleophile.

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the amide C-N bond. This results in the formation of a carboxylate and an amide anion.

Proton Transfer: The amide anion is a strong base and will be protonated by the solvent (water) or during the acidic workup step. The carboxylate is also protonated during the acidic workup. This yields the final γ-amino acid product, 4-amino-3-phenyl-5-phenylpentanoic acid.

These mechanistic pathways are fundamental to the chemistry of lactams and provide a solid basis for predicting the behavior of 5-benzyl-4-phenylpyrrolidin-2-one in hydrolytic environments.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Benzyl 4 Phenylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Benzyl-4-phenylpyrrolidin-2-one, 1D (¹H and ¹³C) and 2D NMR experiments are essential to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of the molecule.

Based on the structure, the following table presents the predicted ¹H and ¹³C NMR chemical shifts.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~175-178
C3~2.5-2.8 (m, 2H)~35-40
C4~3.8-4.1 (m, 1H)~50-55
C5~4.2-4.5 (m, 1H)~60-65
N1-H~7.0-8.0 (br s, 1H)-
C1' (Benzyl CH₂)~2.9-3.3 (m, 2H)~45-50
C2' (Benzyl C)-~138-140
C3'/C7' (Benzyl CH)~7.2-7.4 (m)~129
C4'/C6' (Benzyl CH)~7.2-7.4 (m)~128
C5' (Benzyl CH)~7.2-7.4 (m)~126
C1'' (Phenyl C)-~140-142
C2''/C6'' (Phenyl CH)~7.1-7.3 (m)~127
C3''/C5'' (Phenyl CH)~7.1-7.3 (m)~129
C4'' (Phenyl CH)~7.1-7.3 (m)~128

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted signals and determining the molecule's structure. nuph.edu.uauran.uaugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 5-Benzyl-4-phenylpyrrolidin-2-one, COSY would show correlations between the protons on C3, C4, and C5, establishing the connectivity of the pyrrolidinone ring. It would also show correlations between the C4 proton and the C3 methylene (B1212753) protons, and between the C5 proton and the benzylic methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). It would be used to definitively assign each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.8-4.1 ppm would correlate with the carbon signal at ~50-55 ppm, confirming their assignment to C4/H4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is vital for connecting different parts of the molecule. Key expected correlations would include the benzyl (B1604629) CH₂ protons to the aromatic carbons of the benzyl group and to C5 of the pyrrolidinone ring. The amide proton (N1-H) would show correlations to C2, C5, and C3, confirming the lactam structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the relative stereochemistry. For 5-Benzyl-4-phenylpyrrolidin-2-one, a NOESY experiment would be expected to show a spatial correlation between the proton on C4 and the proton on C5 if they are on the same face of the ring (cis), or a lack thereof if they are on opposite faces (trans).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides essential information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nist.govchemicalbook.com

For 5-Benzyl-4-phenylpyrrolidin-2-one (C₁₇H₁₇NO), the expected molecular ion peak [M]⁺ would be at m/z 251. The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic cleavages of the pyrrolidinone ring and its substituents.

Predicted Fragmentation Pattern:

m/zPredicted Fragment Structure/Identity
251[M]⁺, Molecular Ion
160[M - C₇H₇]⁺, Loss of benzyl radical
118[C₈H₈N]⁺, Product of cleavage at C4-C5 and C3-C4
91[C₇H₇]⁺, Tropylium ion from the benzyl group

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the molecule and its fragments. For 5-Benzyl-4-phenylpyrrolidin-2-one, HRMS would confirm its molecular formula as C₁₇H₁₇NO by matching the experimentally measured exact mass to the calculated value.

Calculated Exact Mass: 251.131014

Expected HRMS Result: 251.1310 ± 0.0005

This precise measurement distinguishes the compound from other molecules that might have the same nominal mass but a different elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. uobasrah.edu.iq

For 5-Benzyl-4-phenylpyrrolidin-2-one, the key functional groups are the secondary amide (lactam), the aliphatic C-H bonds, and the aromatic rings. The IR spectrum would provide clear evidence for these groups.

Predicted Characteristic IR Absorption Bands:

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3200N-H stretchSecondary Amide (Lactam)
3000-3100C-H stretchAromatic
2850-3000C-H stretchAliphatic
~1680C=O stretchAmide (Lactam)
1450-1600C=C stretchAromatic Ring

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds such as the aromatic C=C stretches.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. scispace.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles.

For 5-Benzyl-4-phenylpyrrolidin-2-one, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise determination of the relative stereochemistry at the C4 and C5 chiral centers, confirming whether the phenyl and benzyl groups are cis or trans to each other.

Determination of the absolute configuration (e.g., 4R, 5S or 4S, 5R) if a suitable heavy atom is present or if anomalous dispersion methods are used. This is the most reliable method for assigning absolute stereochemistry.

Information on the solid-state conformation of the molecule and intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups.

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assessment

Chiroptical methods measure the differential interaction of chiral molecules with polarized light. These techniques are essential for confirming the chirality of a sample and can provide information about its absolute configuration and conformation in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. A chiral molecule like 5-Benzyl-4-phenylpyrrolidin-2-one would exhibit a characteristic ORD curve.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The aromatic chromophores (phenyl and benzyl groups) and the amide chromophore in 5-Benzyl-4-phenylpyrrolidin-2-one would be expected to produce a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum to spectra of related compounds with known absolute configurations or to theoretical calculations, it is often possible to assign the absolute configuration of the molecule in solution.

Computational and Theoretical Chemistry Studies on 5 Benzyl 4 Phenylpyrrolidin 2 One

Quantum Mechanical (QM) Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the geometry and electronic nature of 5-benzyl-4-phenylpyrrolidin-2-one. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for more advanced computational analysis.

The flexibility of the benzyl (B1604629) and phenyl groups attached to the pyrrolidinone core allows the molecule to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements by calculating their relative energies.

A detailed analysis involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. For a similar structure, 5-benzylimidazolidin-4-one, quantum-chemical methods have been used to compute the structures and energies of different conformers. ethz.ch In that case, staggered and eclipsing conformations were identified, arising from the rotation of the benzyl group relative to the heterocyclic ring. ethz.ch The energy differences between these conformations were found to be small (less than 2 kcal/mol), suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch

For 5-benzyl-4-phenylpyrrolidin-2-one, a similar landscape of multiple, low-energy conformations is expected. The energy landscape can be visualized as a multi-funnel surface, where each funnel represents a distinct conformational state. rsc.org The relative depths of these funnels indicate the thermodynamic stability of each conformation. Computational studies can pinpoint the global minimum energy structure as well as other local minima that may be accessible under thermal fluctuations.

Table 1: Illustrative Conformational Energy Data This table illustrates the type of data generated from a conformational analysis. The values are hypothetical examples based on findings for structurally similar molecules.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) ~60°0.0075.3
B ~180°0.8515.1
C ~-60°1.209.6

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. researchgate.net

For 5-benzyl-4-phenylpyrrolidin-2-one, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzyl rings. The LUMO is likely centered on the electron-deficient carbonyl group (C=O) of the lactam ring. This distribution predicts that electrophilic attacks would target the aromatic rings, while nucleophilic attacks would be directed at the carbonyl carbon.

Table 2: Key Electronic Properties from FMO Analysis This table presents typical quantum chemical descriptors derived from HOMO and LUMO energies. Values are for illustrative purposes.

ParameterFormulaDescriptionIllustrative Value
EHOMO -Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability and reactivity5.3 eV
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons3.85 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution2.65 eV
Electrophilicity Index (ω) χ² / (2η)Global electrophilicity index2.79 eV

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in tracing the pathways of chemical reactions. For the synthesis of pyrrolidin-2-ones, such as from the reaction of donor-acceptor cyclopropanes with amines, computational studies can map the entire reaction coordinate. mdpi.com This involves identifying and characterizing the structures and energies of reactants, transition states, intermediates, and products.

By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. For instance, in a potential synthesis or functionalization of 5-benzyl-4-phenylpyrrolidin-2-one, DFT calculations could be used to model the step-wise bond-breaking and bond-forming processes, clarifying the role of catalysts and predicting the stereochemical outcome of the reaction.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes on a timescale from picoseconds to microseconds.

For 5-benzyl-4-phenylpyrrolidin-2-one, an MD simulation could model its behavior in an aqueous or organic solvent. This would reveal how the solvent molecules arrange around the solute and how intermolecular forces, such as hydrogen bonds, influence its conformational preferences. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas-phase conditions often assumed in QM calculations. nih.gov

Structure-Reactivity Relationships: Theoretical Perspectives and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational properties with its observed chemical reactivity. chemrxiv.org These models are powerful predictive tools in chemical synthesis and drug design.

For a class of compounds including 5-benzyl-4-phenylpyrrolidin-2-one, a QSRR model could be developed to predict reactivity parameters. nih.gov This involves:

Generating Descriptors: Calculating a set of numerical descriptors for a series of related molecules. These can include constitutional, topological, and quantum-chemical parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that links the descriptors to an experimental measure of reactivity. chemrxiv.org

Validation: Testing the model's predictive power on a set of molecules not used in its creation.

For example, a study on 5-benzyl-4-thiazolinone derivatives successfully used 2D and 3D-QSAR models to predict their inhibitory activities against a biological target. nih.gov A similar approach could be applied to predict the reaction rates or equilibrium constants for reactions involving substituted 5-benzyl-4-phenylpyrrolidin-2-ones, providing a theoretical framework to guide synthetic efforts.

Strategic Applications of 5 Benzyl 4 Phenylpyrrolidin 2 One in Chemical Research

Utilization as a Versatile Synthetic Building Block

The structural attributes of 5-Benzyl-4-phenylpyrrolidin-2-one make it a valuable building block in organic synthesis. The presence of the benzyl (B1604629) and phenyl groups, coupled with the reactive lactam functionality, provides multiple sites for chemical modification, rendering it a versatile precursor for more complex molecules and a foundational scaffold for creating diverse chemical libraries.

Precursor in the Synthesis of Complex Organic Molecules

The pyrrolidinone ring system is a common motif in a wide array of natural products and synthetic molecules with significant biological activities. unipa.it The specific substitution pattern of 5-Benzyl-4-phenylpyrrolidin-2-one, featuring bulky aromatic groups at the 4 and 5 positions, can influence the stereochemical outcome of subsequent reactions, making it a useful chiral synthon. For instance, pyroglutamic acid, a related pyrrolidinone, is a well-established and inexpensive chiral starting material for the synthesis of various bioactive compounds. researchgate.net The synthesis of substituted pyrrolidin-2-ones is often pursued to create intermediates for these more complex targets. researchgate.net

A general strategy for synthesizing related 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines like anilines and benzylamines. nih.govmdpi.com This method proceeds through a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618) to form a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidinone. nih.govmdpi.com This approach highlights the modularity of pyrrolidinone synthesis, allowing for the introduction of various substituents at the 1 and 5 positions.

Furthermore, the synthesis of 4-phenyl-pyrrolidinone, a structurally related compound, has been achieved through the reaction of ethyl bromoacetate (B1195939) with benzyl cyanide, followed by reduction and condensation, underscoring the accessibility of the core phenyl-substituted pyrrolidinone scaffold. google.com

Scaffolds for Chemical Library Generation and Diversification

The pyrrolidinone framework is an attractive scaffold for the generation of chemical libraries due to its conformational pre-organization and the ability to introduce diverse substituents at multiple positions. The non-planar nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space, a desirable feature in drug discovery. unipa.it

The synthesis of libraries of pyrrolidinone derivatives can be achieved through various methods, including the functionalization of a pre-formed pyrrolidinone ring. unipa.it For example, the N-benzyl group in 5-Benzyl-4-phenylpyrrolidin-2-one can be modified, and the phenyl and benzyl groups can undergo various aromatic substitution reactions to introduce further diversity.

Flow chemistry has emerged as a powerful tool for the rapid synthesis of large and diverse chemical libraries. chemrxiv.orgchemrxiv.org This technology can be adapted for the combinatorial synthesis of polyamide libraries, which can include non-canonical amino acid building blocks, demonstrating the potential for high-throughput synthesis of pyrrolidinone-based libraries. chemrxiv.orgchemrxiv.org The ability to quickly generate vast numbers of compounds is crucial for screening and identifying molecules with desired biological activities.

Role in Catalysis and Asymmetric Synthesis

The chiral nature of many pyrrolidinone derivatives has led to their exploration as key components in asymmetric catalysis, where they can serve as chiral ligands or auxiliaries to control the stereochemical outcome of chemical reactions.

Exploration as Chiral Ligands or Auxiliaries

Pyrrolidine-based structures are central to the design of numerous organocatalysts. mdpi.com Proline and its derivatives, for instance, are highly effective catalysts for a variety of asymmetric transformations. The pyrrolidinone scaffold, being a close structural relative of proline, has also been investigated for its catalytic potential.

The synthesis of enantiomerically pure 5-substituted pyrrolidin-2-ones from starting materials like N-benzyl-5(S)-pyroglutaminol has been developed. researchgate.net These chiral pyrrolidinones can then be used as precursors for more complex chiral molecules. The development of catalytic, enantioselective methods for the synthesis of chiral 2,2-disubstituted pyrrolidines has also been reported, further expanding the toolkit for creating novel chiral building blocks. nih.gov

Exploration in Materials Science and Polymer Chemistry

While specific research on 5-Benzyl-4-phenylpyrrolidin-2-one in materials science is not widely documented, the broader class of pyrrolidinones has found applications in polymer chemistry. Poly(vinylpyrrolidone) (PVP) is a well-known water-soluble polymer with a wide range of applications, from pharmaceutical tablet binders to membranes for water purification. researchgate.net

The reactivity of the pyrrolidinone ring and its derivatives can be harnessed to create polymers with unique properties. For example, polymers have been synthesized from 1-ethenyl-2-pyrrolidinone, showcasing the potential of the pyrrolidinone monomer in creating new materials. ontosight.aiontosight.ai N-Methyl-2-pyrrolidone (NMP) is a crucial solvent in the processing of high-performance polymers like polyimides and polyurethanes due to its excellent solvency. nbinno.com The structural features of 5-Benzyl-4-phenylpyrrolidin-2-one could potentially be exploited to develop novel polymers with specific thermal or mechanical properties.

Development of Chemical Probes and Analytical Standards

The development of chemical probes and analytical standards is essential for studying biological processes and for quality control in various industries. While there is no specific information on 5-Benzyl-4-phenylpyrrolidin-2-one being used as a chemical probe, its structural analogs and related compounds have been utilized in this context.

For instance, 1-Benzyl-4-(benzylamino)pyrrolidin-2-one is commercially available and could serve as a reference standard in analytical studies. bldpharm.com The synthesis of various substituted pyrrolidinones allows for the creation of a range of compounds that can be used to develop and validate analytical methods. The availability of such compounds is crucial for ensuring the accuracy and reliability of experimental results.

Future Research Directions and Perspectives

Advancements in Sustainable Synthesis Methodologies for 5-Benzyl-4-phenylpyrrolidin-2-one

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research into the synthesis of 5-Benzyl-4-phenylpyrrolidin-2-one is expected to prioritize sustainability through several key approaches.

One promising avenue is the refinement of multi-component reactions (MCRs) . These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. rsc.org The application of MCRs for the synthesis of substituted 3-pyrrolin-2-ones has been reported, utilizing green solvents like ethanol (B145695) and environmentally friendly additives such as citric acid, often accelerated by ultrasound irradiation. vjol.info.vnrsc.org Future investigations could adapt these principles to develop a one-pot synthesis of 5-Benzyl-4-phenylpyrrolidin-2-one from readily available starting materials.

Another key area for advancement is the use of photoredox catalysis . This technique enables the deaminative [3 + 2] annulation of N-aminopyridinium salts with alkenes to produce γ-lactams with high diastereoselectivity under visible-light irradiation. acs.org Exploring similar photocatalytic strategies could provide a mild and efficient route to 5-Benzyl-4-phenylpyrrolidin-2-one, minimizing the need for harsh reagents and high temperatures.

Furthermore, the exploration of microwave-assisted organic synthesis (MAOS) continues to be a valuable tool for promoting green chemistry. unipa.it MAOS can significantly reduce reaction times, improve yields, and enhance the efficiency of synthesizing pyrrolidine (B122466) derivatives. unipa.it Systematic studies on the application of microwave irradiation to the key bond-forming steps in the synthesis of 5-Benzyl-4-phenylpyrrolidin-2-one could lead to more sustainable and scalable production methods.

Sustainable Synthesis Approach Potential Advantages Key Research Focus
Multi-Component Reactions (MCRs)High atom economy, reduced waste, simplified purificationDevelopment of a one-pot synthesis from simple precursors.
Photoredox CatalysisMild reaction conditions, high diastereoselectivityApplication of visible-light-mediated annulation strategies.
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yields, enhanced efficiencyOptimization of microwave parameters for key synthetic steps.

Discovery of Novel Chemical Transformations and Reactivity Patterns for the Compound

The reactivity of the γ-lactam ring system in 5-Benzyl-4-phenylpyrrolidin-2-one offers a fertile ground for discovering novel chemical transformations. While the core structure is relatively stable, the presence of phenyl and benzyl (B1604629) substituents, along with the lactam functionality, provides multiple sites for chemical modification.

Future research could focus on the selective functionalization of the pyrrolidinone ring. For instance, developing methods for the diastereoselective introduction of substituents at the C-3 position would open up avenues for creating a diverse library of analogs. The Ugi reaction followed by an intramolecular Michael addition has been shown to be an effective strategy for synthesizing highly functionalized 3-cyano-2-pyrrolidinones with excellent diastereoselectivity. nih.gov Applying similar multicomponent strategies involving isonitriles to derivatives of 5-Benzyl-4-phenylpyrrolidin-2-one could yield novel and complex structures.

The ring-opening and ring-expansion reactions of the γ-lactam core also represent an under-explored area. The inherent strain of the five-membered ring can be exploited to synthesize other important nitrogen-containing heterocycles. For example, base-mediated molecular rearrangements of N-Boc α-β unsaturated γ-amino amides have been used to synthesize 5,5-disubstituted γ-lactams. iiserpune.ac.in Investigating analogous rearrangements or ring-opening reactions with 5-Benzyl-4-phenylpyrrolidin-2-one could lead to the discovery of new synthetic pathways and molecular scaffolds.

Additionally, the development of catalytic asymmetric transformations to access enantioenriched derivatives of 5-Benzyl-4-phenylpyrrolidin-2-one is of significant interest. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their application in enantioselective Michael additions has been demonstrated. rsc.org Exploring the potential of 5-Benzyl-4-phenylpyrrolidin-2-one and its derivatives as chiral ligands or organocatalysts in various asymmetric reactions is a promising research direction.

Integration of Advanced Computational Design for Novel Analogs and Reaction Pathways

Computational chemistry offers powerful tools to accelerate the discovery and development of new chemical entities and synthetic methodologies. For 5-Benzyl-4-phenylpyrrolidin-2-one, advanced computational design can be integrated in several key areas.

Predicting Stereoselectivity: The synthesis of substituted pyrrolidines often yields multiple stereoisomers. Computational methods can be employed to study the energy profiles of different reaction pathways, such as the aza-Cope-Mannich tandem reaction, to predict and understand the origins of stereoselectivity. emich.edu By modeling the transition states and intermediates, researchers can identify the factors that govern the formation of a specific stereoisomer, thereby guiding the rational design of experiments to achieve higher diastereoselectivity in the synthesis of 5-Benzyl-4-phenylpyrrolidin-2-one. acs.org

Designing Novel Analogs: Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to design novel analogs of 5-Benzyl-4-phenylpyrrolidin-2-one with desired properties. wu.ac.th By systematically modifying the substituents on the phenyl and benzyl rings, and at other positions of the pyrrolidinone core, computational models can predict the impact of these changes on factors such as biological activity, solubility, and metabolic stability. This in silico screening approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of novel chemical transformations. For instance, when exploring new reactions of 5-Benzyl-4-phenylpyrrolidin-2-one, density functional theory (DFT) calculations can be used to map out the reaction coordinates, identify key intermediates and transition states, and calculate activation energies. This fundamental understanding can help in optimizing reaction conditions and expanding the scope of the transformation.

Computational Approach Application to 5-Benzyl-4-phenylpyrrolidin-2-one Expected Outcome
Transition State ModelingPredicting the diastereoselectivity of synthetic routes.Rational design of stereoselective syntheses.
Molecular Docking and QSARDesigning analogs with enhanced biological activity.Prioritization of synthetic targets for drug discovery.
DFT CalculationsElucidating the mechanisms of novel reactions.Optimization of reaction conditions and scope expansion.

Emerging Academic Applications and Unexplored Research Avenues in Organic Chemistry

The unique structural features of 5-Benzyl-4-phenylpyrrolidin-2-one suggest several emerging academic applications and unexplored research avenues that could be of significant interest to the organic chemistry community.

Organocatalysis: The pyrrolidine scaffold is a privileged motif in organocatalysis. nih.gov Chiral 2,5-disubstituted pyrrolidines have been successfully employed as catalysts in various asymmetric transformations. rsc.orgnih.gov Future research could investigate the potential of chiral enantiomers of 5-Benzyl-4-phenylpyrrolidin-2-one and its derivatives as a new class of organocatalysts. The presence of the bulky phenyl and benzyl groups could induce unique stereochemical outcomes in catalyzed reactions.

Development of Novel Bioactive Agents: The pyrrolidin-2-one core is a well-established pharmacophore found in drugs with a wide range of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects. nuph.edu.uaresearchgate.net The specific substitution pattern of 5-Benzyl-4-phenylpyrrolidin-2-one could impart novel pharmacological properties. A systematic biological evaluation of this compound and its rationally designed analogs could lead to the discovery of new therapeutic agents.

Synthesis of Complex Natural Products: Substituted γ-lactams are crucial intermediates in the total synthesis of many complex natural products. acs.org The 5-Benzyl-4-phenylpyrrolidin-2-one framework could serve as a versatile building block for the synthesis of alkaloids and other architecturally challenging natural products. Developing efficient and stereoselective methods to further elaborate this scaffold would be a valuable contribution to the field of total synthesis.

Q & A

Q. How can pyrrolidinone analogs be designed for improved pharmacokinetics?

  • Methodological Answer :
  • Metabolic stability : Replace labile groups (e.g., ester → amide) to reduce CYP450 metabolism .
  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to lower octanol-water partition coefficients .
  • Bioisosteres : Substitute phenyl with pyridyl rings to enhance solubility without losing activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.